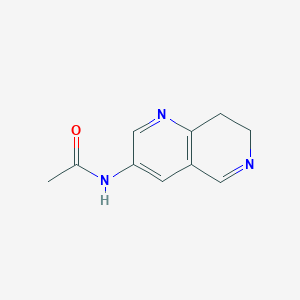
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol is an organic compound that features a dichlorophenyl group attached to a pyridinylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-pyridin-3-ylmethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-3-methanol under specific conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include 3,4-dichlorophenyl-pyridin-3-ylmethanone or 3,4-dichlorophenyl-pyridin-3-ylmethanal.
Reduction: The major products are 3,4-dichlorophenyl-pyridin-3-ylmethanol or 3,4-dichlorophenyl-pyridin-3-ylmethanamine.
Substitution: The products vary depending on the substituent introduced, such as 3,4-dichlorophenyl-pyridin-3-ylmethanol derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,4-Dichlorophenyl)-pyridin-3-ylmethanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development targeting various diseases, including neurodegenerative disorders and infections.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. It is also employed in the production of specialty chemicals and as a precursor for the synthesis of advanced polymers.
Mecanismo De Acción
The mechanism of action of (3,4-Dichlorophenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenyl)-1,1-dimethylurea: A herbicide known for its ability to inhibit photosynthesis.
3,4-Dichloromethylphenidate: A stimulant drug with potent serotonin-norepinephrine-dopamine reuptake inhibition properties.
Uniqueness
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol is unique due to its combination of a dichlorophenyl group and a pyridinylmethanol moiety This structural arrangement imparts specific chemical and biological properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C12H9Cl2NO |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7,12,16H |
Clave InChI |
VAXRORQMSVJGSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(C2=CC(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


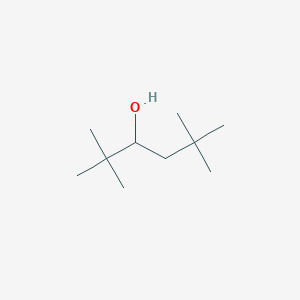
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

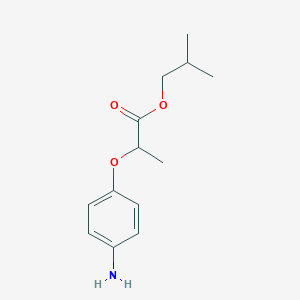
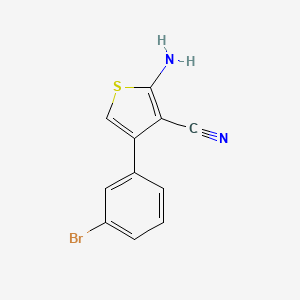
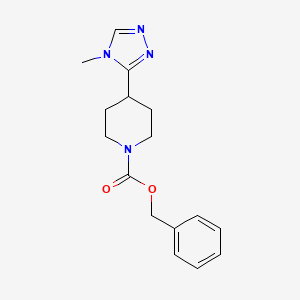
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
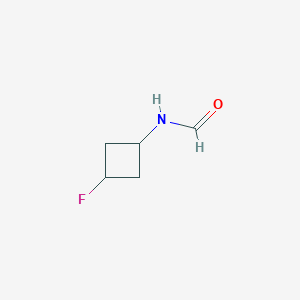
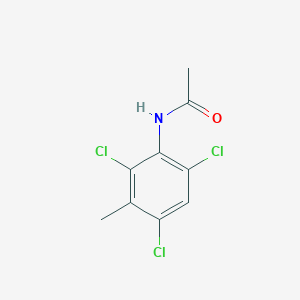

![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)
